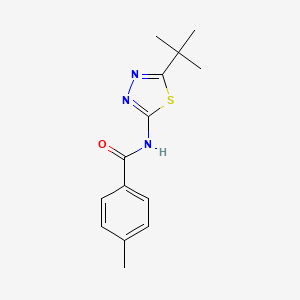![molecular formula C27H21ClN8O2 B11099207 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide](/img/structure/B11099207.png)
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide is a complex organic compound that features a combination of various functional groups, including oxadiazole, benzimidazole, indole, and hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved by nitration of an appropriate precursor, such as 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan, using 100% nitric acid.
Benzimidazole synthesis: The benzimidazole ring can be synthesized through a condensation reaction involving o-phenylenediamine and a suitable carboxylic acid or its derivative.
Indole synthesis: The indole ring can be formed via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Hydrazide formation: The final step involves the condensation of the synthesized intermediates with hydrazine to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro or carboxyl derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antimicrobial, and antiviral research.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Industrial Chemistry: The compound can be used as a precursor for the synthesis of other complex organic molecules, which may have applications in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to DNA or RNA: The compound’s structure allows it to intercalate into nucleic acids, potentially disrupting their function.
Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes, such as DNA polymerase or reverse transcriptase.
Modulating Signaling Pathways: The compound may affect signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
- 3,3′-bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan
- 3,3′-bis(1,2,4-oxadiazol-5(4H)-one-3-yl)-4,4′-azofuroxan
Uniqueness
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N’-{(Z)-[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide is unique due to its combination of multiple functional groups, which confer a range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H21ClN8O2 |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-[1-[(4-chlorophenyl)methyl]indol-3-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C27H21ClN8O2/c28-19-11-9-17(10-12-19)14-35-15-18(20-5-1-3-7-22(20)35)13-30-32-24(37)16-36-23-8-4-2-6-21(23)31-27(36)25-26(29)34-38-33-25/h1-13,15H,14,16H2,(H2,29,34)(H,32,37)/b30-13- |
InChI Key |
YOHVOFNGXBTIHN-YNFMAFFXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)/C=N\NC(=O)CN4C5=CC=CC=C5N=C4C6=NON=C6N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C=NNC(=O)CN4C5=CC=CC=C5N=C4C6=NON=C6N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B11099133.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide](/img/structure/B11099134.png)
![Propyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11099138.png)
![(4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11099148.png)
![4-[(E)-{[2-(7-chloro-5-methoxy-1H-indol-3-yl)ethyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B11099157.png)
![3-{[(4-Methylphenyl)carbonyl]amino}phenyl 4-bromobenzoate](/img/structure/B11099163.png)
![N-{[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}-N-(3-fluorophenyl)benzamide](/img/structure/B11099169.png)
![2-{[2-(Azepan-1-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11099171.png)
![3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate](/img/structure/B11099179.png)
![4-tert-butyl-N-(3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)benzamide](/img/structure/B11099181.png)
![3,6-Diamino-2-(4-fluorobenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11099183.png)
![(2E)-3-(3-bromophenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11099196.png)

![5-{[(E)-(3-hydroxyphenyl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B11099210.png)
